molecular formula C12H11N3O3S B2876875 6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one CAS No. 898421-54-0

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one

Cat. No.: B2876875
CAS No.: 898421-54-0
M. Wt: 277.3
InChI Key: VBFVTRCMZMNPSC-UHFFFAOYSA-N
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Description

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established "privileged structure" in pharmaceutical research, meaning it possesses a proven ability to interact with diverse biological targets and demonstrate a wide range of therapeutic activities . Subtle modifications to this core structure can yield compounds with potent biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The specific substitution pattern of this compound is particularly noteworthy. The presence of the 4-((3-nitrobenzyl)thio) moiety is a key functional group. Thioether derivatives are recognized as highly effective pharmacophores, especially in the context of antimicrobial research, where they are known to disrupt bacterial cell membranes . Furthermore, the pyrimidin-2(1H)-one core is a fundamental building block in nucleic acids and is recurrent in many biologically active molecules and approved drugs . This combination of a privileged pyrimidine core with a bio-active thioether side chain makes this compound a highly promising scaffold for the development of novel therapeutic agents. Its structure suggests potential for multi-targeting kinase inhibitory activity , as similar compounds have been investigated for their ability to simultaneously inhibit key enzymes such as CDK-2, EGFR, HER-2, and VEGFR-2, which are critical targets in oncology and other disease areas . Researchers can utilize this compound as a key intermediate for further chemical diversification or as a core structure for evaluating new biological mechanisms. It is ideal for projects aimed at synthesizing new heterocyclic compounds with potential dual antibacterial and anticancer capabilities, a pressing need in modern medicinal chemistry . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-8-5-11(14-12(16)13-8)19-7-9-3-2-4-10(6-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFVTRCMZMNPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332000
Record name 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898421-54-0
Record name 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Pyrimidin-2(1H)-one Core

Biginelli Reaction and Modifications

The Biginelli reaction, a three-component condensation of urea/thiourea, aldehydes, and β-ketoesters, is widely used to synthesize dihydropyrimidinones. However, oxidation is required to convert dihydropyrimidinones to pyrimidin-2(1H)-ones. For 6-methyl derivatives, ethyl acetoacetate serves as the β-ketoester, while thiourea and substituted benzaldehydes form the thiopyrimidine intermediate.

Example protocol :

  • Reactants : Ethyl acetoacetate (19 mmol), thiourea (12.5 mmol), 3-nitrobenzaldehyde (13 mmol).
  • Conditions : Reflux in anhydrous ethanol with HCl (37%) for 2 hours.
  • Workup : Ice-water quench, filtration, and recrystallization in ethanol.

This method yields 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is subsequently oxidized to the pyrimidinone using agents like HNO₃ or KMnO₄.

Introduction of the 3-Nitrobenzylthio Group

Nucleophilic Substitution with 3-Nitrobenzyl Halides

The thiol group at position 4 of the pyrimidinone reacts with 3-nitrobenzyl chloride/bromide under basic conditions. Two methodologies are prevalent:

Potassium Carbonate in Dimethylformamide (DMF)

Procedure :

  • Dissolve 1 mmol of 6-methyl-4-thioxopyrimidin-2(1H)-one in 10 mL DMF.
  • Add 1.5 mmol K₂CO₃ and stir at room temperature.
  • Introduce 1.3 mmol 3-nitrobenzyl chloride dropwise.
  • React for 2–24 hours, neutralize with 2 M HCl, and purify via silica chromatography.

Yield : 50–65% (analogous to compound 6c in).

Triethylamine in Tetrahydrofuran (THF)

Procedure :

  • Suspend 1.81 mmol pyrimidinethione in 25 mL THF.
  • Add 2.89 mmol Et₃N and stir for 15 minutes.
  • Introduce 2.2 mmol 3-nitrobenzyl chloride and react for 24 hours.
  • Concentrate under vacuum, precipitate with ice, and purify.

Yield : 55–60% (analogous to compound 6n in).

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

  • DMF with K₂CO₃ : Enhances nucleophilicity of the thiolate ion, favoring S-alkylation.
  • THF with Et₃N : Suitable for moisture-sensitive substrates but may lower yields due to poorer solubility.

Electronic Effects of the Nitro Group

The electron-withdrawing nitro group reduces the electrophilicity of the benzyl halide, necessitating prolonged reaction times or elevated temperatures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • S-CH₂ protons : Two doublets at δ 4.13–5.43 ppm (J = 13–16 Hz).
    • Pyrimidinone NH : Singlet at δ 11.26 ppm.
    • Aromatic protons : Multiplet at δ 7.34–8.17 ppm for nitrobenzyl residues.
  • ¹³C NMR :

    • C=O : δ 163.82–166.23 ppm.
    • S-CH₂ : δ 33.64–36.88 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₂N₃O₃S : 290.0594 (M+H)+.
  • Observed : 290.0592.

Comparative Analysis of Synthetic Routes

Method Solvent Base Time (h) Yield (%)
K₂CO₃/DMF DMF K₂CO₃ 2–24 50–65
Et₃N/THF THF Et₃N 24 55–60

The DMF method offers higher yields but requires stringent drying, whereas the THF route is milder but less efficient.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Amino Derivatives: Reduction of the nitro group to an amino group.

    Sulfoxides and Sulfones: Oxidation of the thioether linkage.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one: Unique due to its specific substitution pattern.

    4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one: Lacks the methyl group at the 6-position.

    6-methyl-4-((benzyl)thio)pyrimidin-2(1H)-one: Lacks the nitro group on the benzyl moiety.

Uniqueness

This compound is unique due to the presence of both the 6-methyl and 3-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

6-Methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, characterized by a methyl group at the 6-position, a thioether linkage at the 4-position, and a 3-nitrobenzyl group, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : This can be achieved using the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea under acidic conditions.
  • Introduction of Thioether Linkage : The pyrimidine compound is reacted with 3-nitrobenzyl mercaptan under basic conditions to introduce the thioether linkage.
  • Methylation : The final step involves methylation at the 5-position using methyl iodide in the presence of a base .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The results showed that some derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Related Pyrimidine Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compound0.22Staphylococcus aureus
Ethyl 6-methyl-2-((3-nitrobenzyl)thio)-4-(p-tolyl)-1,4-dihydropyrimidine-5-carboxylate0.25Escherichia coli

These findings suggest that the inclusion of the nitrobenzyl moiety enhances the biological activity of pyrimidine derivatives.

Anticancer Properties

The compound's potential anticancer activity has also been explored. In vitro studies have shown that certain pyrimidine derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cellular signaling pathways. For instance, compounds with similar structural features have been noted to exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .

Case Studies

  • Antibacterial Efficacy : A detailed study assessed the antibacterial efficacy of several pyrimidine derivatives, including those with thioether linkages. The results highlighted a correlation between structural modifications and enhanced antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of thio-pyrimidine compounds on human cancer cell lines. The study reported significant reductions in cell viability, suggesting that these compounds could serve as lead candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thioether Linkage : This functional group enhances lipophilicity and cellular uptake.
  • Nitro Group : The presence of the nitro group is critical for antimicrobial activity, as it may participate in electron transfer mechanisms that disrupt bacterial metabolism.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Thioether linkageIncreases lipophilicity
Nitro groupEnhances antimicrobial action
Methyl groupModulates receptor binding

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